

Technical Comparison Guide: Mass Spectrometry Fragmentation of 5,7-Dimethylbenzo[d]isothiazole

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Compound of Interest

Compound Name: 5,7-Dimethylbenzo[d]isothiazole

Cat. No.: B13000567

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Executive Summary

5,7-Dimethylbenzo[d]isothiazole (C₉H₉NS, MW 163.24 Da) is a substituted bicyclic heterocycle often utilized as a scaffold in the synthesis of bioactive compounds, including antivirals and saccharide receptors.[1][2] Accurate identification of this compound requires distinguishing it from its structural isomers (e.g., benzothiazoles) and homologous derivatives.

This guide details the specific MS fragmentation pathways of the 5,7-dimethyl derivative, contrasting them with the parent benzo[d]isothiazole and its isomer, benzothiazole. The presence of methyl groups at the 5 and 7 positions introduces characteristic mass shifts and inductive stabilization effects that define its spectral fingerprint.

Chemical Structure & Properties[2][3][4][5][6][7][8][9]

- IUPAC Name: 5,7-Dimethyl-1,2-benzisothiazole
- Molecular Formula: C₉H₉NS

- Monoisotopic Mass: 163.0456 Da
- Core Scaffold: Benzo[d]isothiazole (S atom at position 1, N at position 2).
- Substituents: Methyl groups at positions 5 and 7 (benzene ring).

Fragmentation Analysis (EI-MS)

The electron ionization (EI) mass spectrum of **5,7-Dimethylbenzo[d]isothiazole** is governed by the lability of the isothiazole ring (S–N bond) and the stability of the substituted benzene core.

Primary Fragmentation Pathways

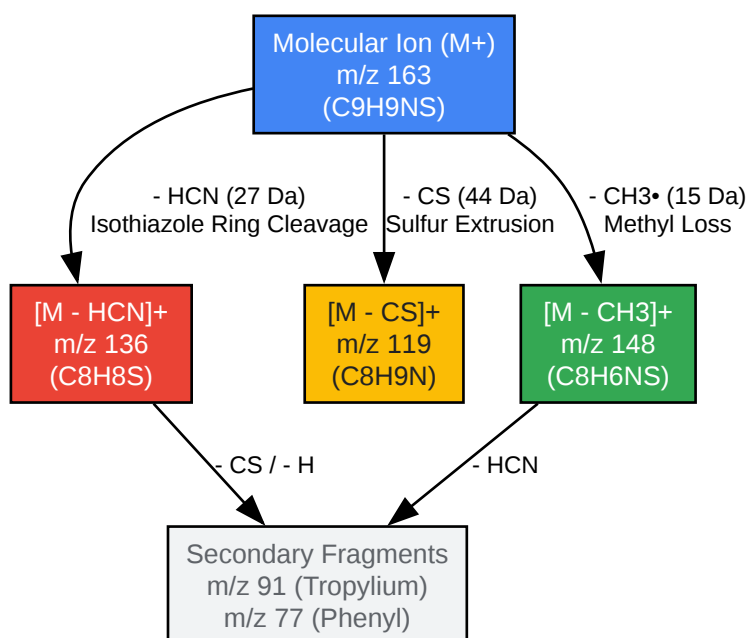
The molecular ion (M^+ , m/z 163) is typically the base peak or highly abundant due to the aromatic stability of the fused system.

- Loss of HCN (Hydrogen Cyanide):
 - Mechanism: Cleavage of the isothiazole ring involving the N(2)–C(3) bond and the S(1)–N(2) bond.
 - Transition: m/z 163
 - m/z 136 ($m = 27$ Da).
 - Fragment Structure: A thioketene-like or mercaptophenyl cation species (rearranged). This is the diagnostic pathway for isothiazoles.
- Loss of CS (Carbon Monosulfide):
 - Mechanism: Extrusion of the sulfur atom and C(3) carbon.
 - Transition: m/z 163
 - m/z 119 ($m = 44$ Da).

- Note: This pathway competes with HCN loss but is often less intense in isothiazoles compared to benzothiazoles.
- Loss of Methyl Radical ($[3] \bullet \text{CH}_3$):
 - Mechanism: Benzylic-type cleavage of the 5- or 7-methyl groups.
 - Transition: m/z 163
 - m/z 148 (
m = 15 Da).
 - Significance: Confirms the presence of alkyl substituents on the aromatic ring.

Fragmentation Pathway Diagram

The following diagram illustrates the logical flow of ion decomposition.



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Caption: Proposed EI-MS fragmentation tree for **5,7-Dimethylbenzo[d]isothiazole** showing primary losses of HCN, CS, and Methyl radicals.

Comparative Analysis: Target vs. Alternatives

Distinguishing **5,7-Dimethylbenzo[d]isothiazole** from its isomers is critical in synthesis validation.

Comparison Table

Feature	5,7-Dimethylbenzo[d]isothiazole (Target)	Benzo[d]isothiazole (Parent)	Dimethylbenzothiazole (Isomer)
Molecular Ion (M ⁺)	m/z 163	m/z 135	m/z 163
Base Peak	Typically m/z 163	m/z 135	m/z 163
Primary Loss	-HCN (27 Da)	-HCN (27 Da)	-HCN (27 Da)
	m/z 136	m/z 108	m/z 136
Secondary Loss	-CS (44 Da)	-CS (44 Da)	-CS (44 Da)
	m/z 119	m/z 91	m/z 119
Methyl Loss	m/z 148 (Distinctive)	Absent	m/z 148 (Variable intensity)
RDA Fragmentation	Not prominent	Not prominent	Retro-Diels-Alder rare in simple benzothiazoles
Key Differentiator	Relative Intensity: Isothiazoles often show higher abundance of [M-HCN] due to the weaker S-N bond compared to the S-C bond in thiazoles.[4]	Lack of alkyl fragments (m/z 148 absent).	Isotopic Pattern: Identical, but retention time in GC differs significantly.

Distinguishing Isomers

- Vs. Benzothiazoles: While both lose HCN, the mechanism differs.[5] In benzo[d]isothiazole, the N is adjacent to the benzene ring (via C-C bond) and S (via S-N bond). In benzothiazole, N is separated from S by a carbon. The cleavage of the S-N bond in isothiazoles is energetically more favorable, often leading to a sharper onset of the [M-HCN] fragment.
- Vs. Positional Isomers (e.g., 4,6-Dimethyl): MS alone is often insufficient to distinguish 5,7-dimethyl from 4,6-dimethyl isomers. NMR spectroscopy (coupling constants of aromatic protons) is required for definitive positional assignment.[6][7]

Experimental Protocol for Identification

To replicate these results, the following protocol is recommended for GC-MS analysis.

Sample Preparation

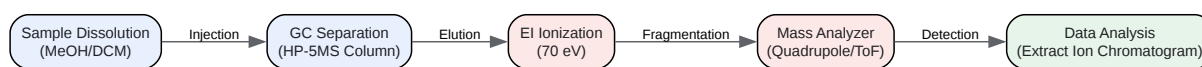
- Solvent: Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol or Dichloromethane.
- Concentration: Dilute to approx. 10 ppm for full-scan acquisition.
- Filtration: Filter through a 0.22 μ m PTFE syringe filter to remove particulates.

Instrument Parameters (GC-MS)

- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm ID.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Inlet Temp: 250°C (Split mode 10:1).
- Oven Program:
 - Initial: 60°C (hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - Final: 280°C (hold 5 min).
- Ionization: Electron Impact (EI) at 70 eV.[8]

- Source Temp: 230°C.
- Scan Range: m/z 40–300.

Workflow Diagram



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Caption: Standard GC-MS workflow for the structural validation of substituted benzo[d]isothiazoles.

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